1,3-Diphenyl-4H-cyclohepta[c]thiophene
Description
Properties
CAS No. |
88656-20-6 |
|---|---|
Molecular Formula |
C21H16S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,3-diphenyl-8H-cyclohepta[c]thiophene |
InChI |
InChI=1S/C21H16S/c1-4-10-16(11-5-1)20-18-14-8-3-9-15-19(18)21(22-20)17-12-6-2-7-13-17/h1-14H,15H2 |
InChI Key |
ABSWKYPTBSCDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=C(SC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Derivatives
*Inferred from cyclohepta[b]thiophene derivatives and aromaticity trends in thiophenes .
- Ring Size Effects : The seven-membered cyclohepta[c]thiophene ring introduces greater flexibility and reduced aromaticity compared to five-membered thiophene or cyclopenta[c]thiophene. This may lower thermal stability but enhance reactivity in cycloaddition or nucleophilic substitution reactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Diphenyl-4H-cyclohepta[c]thiophene, and how can side reactions be minimized?
- Methodology : Multi-step synthesis typically involves Suzuki coupling or Friedel-Crafts alkylation to introduce phenyl groups onto the cyclohepta[c]thiophene core. Temperature control (<60°C) and solvent selection (e.g., dichloromethane or DMF) are critical to avoid polymerization or ring-opening side reactions. Catalysts like triethylamine or pyridine enhance regioselectivity .
- Validation : Reaction progress should be monitored via TLC and NMR spectroscopy to confirm intermediate formation and purity.
Q. How can the molecular structure of this compound be accurately characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELX software for refinement, ensuring data resolution <1.0 Å and R-factor <5% for high precision .
- Complementary Techniques : DFT calculations (e.g., MP2/6-311G**) validate bond lengths and angles, with deviations <0.02 Å from experimental data indicating reliability .
Q. What spectroscopic techniques are most effective for analyzing electronic transitions in this compound?
- Methodology : UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) identifies π→π* and charge-transfer transitions. For triplet-state analysis, low-energy electron-impact spectroscopy (LEEIS) resolves π-π* transitions at 344–350 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the phenyl substituents influence the compound’s optoelectronic properties?
- Methodology : Compare HOMO-LUMO gaps using cyclic voltammetry (CV) and DFT. For example, phenyl groups at positions 1 and 3 reduce the bandgap by 0.3–0.5 eV compared to unsubstituted analogs, enhancing charge mobility in FET applications .
- Data Contradiction : If experimental bandgaps exceed computational predictions (e.g., by 0.1–0.2 eV), recalibrate DFT functionals (e.g., B3LYP to CAM-B3LYP) to account for solvation effects .
Q. What strategies resolve discrepancies between experimental and computational adsorption energies in surface studies?
- Methodology : For adsorption on phyllosilicate surfaces, use periodic boundary conditions (PBC) in SIESTA simulations. Adjust lattice parameters (e.g., a = 5.25 Å, b = 9.10 Å) to match experimental XRD data (error <1%) .
- Validation : Compare entropy (S°) and heat capacity (Cp°) at 298 K; deviations >5% suggest incomplete modeling of van der Waals interactions .
Q. How can copolymerization kinetics be quantified to tailor polymer properties for organic electronics?
- Methodology : Apply the Mayo-Lewis equation to determine reactivity ratios (r1, r2) in catalyst-transfer copolymerization (KCTP). For thiophene-based monomers, rate constants (kp ≈ 10<sup>−3</sup> L/mol·s) correlate with electron-withdrawing substituents .
- Optimization : Use stopped-flow NMR to track monomer consumption in real time, ensuring 95% conversion for high molecular weight polymers .
Specialized Methodological Considerations
Q. What crystallographic challenges arise during refinement of cyclohepta[c]thiophene derivatives, and how are they addressed?
- Challenges : Twinning or disorder in the seven-membered ring complicates refinement.
- Solution : Use SHELXL’s TWIN/BASF commands for twinned data and PART instructions to model disorder. Validate with Rint <0.05 and CC >0.9 .
Q. How do phase transitions in thiophene-based liquid crystals inform device fabrication?
- Methodology : Differential scanning calorimetry (DSC) identifies nematic phase stability (ΔH ≈ 6–7 kJ/mol). For 2TWC10, a 20–36°C nematic range enables alignment in electro-optic devices .
- Application : Align molecules via surface treatment (e.g., rubbed polyimide) to optimize charge transport in OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
